molecular formula C7H7ClN2OS B3033161 (5-Chloro-2-hydroxyphenyl)thiourea CAS No. 89793-06-6

(5-Chloro-2-hydroxyphenyl)thiourea

Cat. No.: B3033161
CAS No.: 89793-06-6
M. Wt: 202.66 g/mol
InChI Key: OSHLYWNKLYGHQH-UHFFFAOYSA-N
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Description

(5-Chloro-2-hydroxyphenyl)thiourea is a useful research compound. Its molecular formula is C7H7ClN2OS and its molecular weight is 202.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Antimicrobial Characterization

(5-Chloro-2-hydroxyphenyl)thiourea derivatives have been synthesized and characterized for various properties. For instance, a derivative 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea was synthesized and characterized through elemental analyses, spectroscopy, and X-ray diffraction. Theoretical calculations confirmed its structural properties, and it was also screened for antimicrobial activity against bacteria and fungi (Atis et al., 2012).

Synthesis and Derivatives

Various derivatives of this compound have been synthesized for different applications. For example, 6-(2-Hydroxyphenyl)-2-thiouracil and its derivatives were synthesized through reactions involving 4-methoxycoumarin and thiourea in the presence of sodium ethoxide (Morita et al., 1983).

Antibacterial Efficacy of Chloro-Substituted Thiazines

Chloro-substituted thiazines synthesized from compounds including 5-chloro-2-hydroxyphenyl derivatives were investigated for their antibacterial activities against various pathogens, demonstrating potential medicinal applications (Gajbhiye, 2021).

Photoluminescence and Analytical Applications

1-(2-Hydroxyphenyl)thiourea, a related compound, exhibits photoluminescence properties and has been studied for its potential in analytical applications, such as in the determination of chromium(VI) ions (Sunil & Rao, 2015).

Molecular Dynamics and Drug Development

Derivatives of this compound have been analyzed using molecular dynamics for potential drug development applications. For instance, studies on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea provided insights into its stability, charge transfer, and binding affinities, indicating its potential as a lead compound for new analgesic drugs (Mary et al., 2016).

Biological Activities of Thiourea Derivatives

Several studies have focused on the synthesis and characterization of thiourea derivatives, including those with chloro-substituted phenyl groups, for their broad spectrum of biological activities. These include potential applications in analgesic, bactericidal, fungicidal, and other medical fields (Shadab & Aslam, 2014).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Sens. 1 according to the GHS classification . The hazard statements include H301 - H317 - H318, indicating that it is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage . The precautionary statements include P280 - P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 + P310, advising protective measures and actions to take in case of exposure .

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2OS/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHLYWNKLYGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373969
Record name (5-chloro-2-hydroxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-06-6
Record name NSC24997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-chloro-2-hydroxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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